molecular formula C18H23N3O5S B11006133 methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11006133
M. Wt: 393.5 g/mol
InChI Key: RYAMSZXKUGAJBM-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines pyridine, thiazole, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Pyridine Moiety: This can be achieved through the condensation of appropriate aldehydes and ketones under acidic or basic conditions.

    Thiazole Ring Construction: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It can be screened for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, derivatives of this compound could be developed as therapeutic agents. Its structural features suggest it could interact with specific biological targets, making it a potential lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for different applications.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is unique due to its combination of pyridine, thiazole, and ester functionalities. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H23N3O5S

Molecular Weight

393.5 g/mol

IUPAC Name

methyl 2-[3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanoylamino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H23N3O5S/c1-10(2)7-13-16(17(25)26-4)20-18(27-13)19-14(23)5-6-21-11(3)8-12(22)9-15(21)24/h8-10,22H,5-7H2,1-4H3,(H,19,20,23)

InChI Key

RYAMSZXKUGAJBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCC(=O)NC2=NC(=C(S2)CC(C)C)C(=O)OC)O

Origin of Product

United States

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